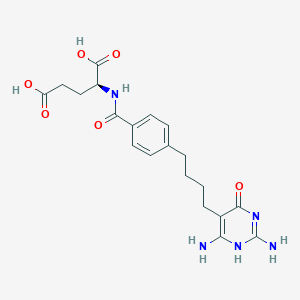

Dideazaacyclotetrahydrofolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Genaconazol (isómero RR(+)) es un potente agente antifúngico triazol. Es una mezcla racémica que contiene el 50% del enantiómero RR (SCH 42427) y el 50% del enantiómero SS (SCH 42426). El isómero RR es responsable de la mayor parte de la actividad antifúngica del genaconazol . Este compuesto es conocido por su amplio espectro de actividad contra diversos patógenos fúngicos, incluidos los que causan infecciones superficiales y sistémicas .

Métodos De Preparación

La síntesis del isómero RR del genaconazol implica varios pasos:

Condensación: La condensación de 1,3-difluorobenceno con bromuro de 2-bromopropionilo utilizando cloruro de aluminio para formar la propiofenona correspondiente.

Reducción: La propiofenona resultante se reduce con cianoborohidruro de sodio para producir el alcohol correspondiente.

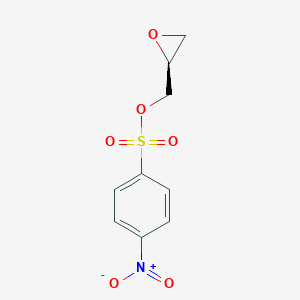

Epoxidación: El alcohol se epoxida luego utilizando carbonato de potasio en metanol para formar un epóxido quiral.

Apertura oxidativa: El epóxido sufre apertura oxidativa con trifluoruro de boro en dimetilsulfóxido para producir una hidroxipropanona.

Protección: La hidroxipropanona se protege con dihidropirano y ácido p-toluensulfónico para formar un éter tetrahidropiranílico.

Formación de epóxido: El compuesto protegido se hace reaccionar con metilsulfoxonio dimetil metilida de sodio en tetrahidrofurano para formar un epóxido.

Apertura del anillo: El epóxido se abre con 1,2,4-triazol de sodio para producir un diol semiprotegido.

Hidrólisis: El diol semiprotegido se hidroliza en medio ácido para formar un diol.

Esterificación: El diol se trata con cloruro de metanosulfonilo y trietilamina para formar un monoéster metanosulfonilo.

Formación de tioéter: El éster se hace reaccionar con metilmercaptano de sodio para formar un tioéter.

Oxidación: El paso final involucra la oxidación con ácido peracético para producir el isómero RR del genaconazol.

Análisis De Reacciones Químicas

Genaconazol (isómero RR(+)) sufre varias reacciones químicas, incluidas:

Oxidación: El grupo tioéter en el genaconazol puede oxidarse a sulfona utilizando agentes oxidantes como el ácido peracético.

Reducción: El grupo cetona en las etapas intermedias puede reducirse a un alcohol utilizando agentes reductores como el cianoborohidruro de sodio.

Sustitución: El anillo epóxido puede abrirse mediante nucleófilos como el 1,2,4-triazol de sodio para formar un diol.

Aplicaciones Científicas De Investigación

Genaconazol (isómero RR(+)) tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del genaconazol (isómero RR(+)) implica la inhibición de la síntesis de ergosterol en la membrana celular. Esto se logra inhibiendo la enzima lanosterol 14α-desmetilasa (CYP51A1), que es crucial para la biosíntesis de ergosterol, un componente esencial de las membranas celulares fúngicas . Al interrumpir la síntesis de ergosterol, el genaconazol compromete la integridad de la membrana celular fúngica, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

Genaconazol (isómero RR(+)) es similar a otros agentes antifúngicos triazol como el ketoconazol y el fluconazol. Tiene propiedades únicas que lo hacen más efectivo contra ciertos patógenos fúngicos:

Ketoconazol: Al igual que el genaconazol, el ketoconazol inhibe la síntesis de ergosterol, pero tiene un espectro más amplio de actividad contra infecciones fúngicas superficiales.

Compuestos similares incluyen:

- Ketoconazol

- Fluconazol

- Itraconazol

- Voriconazol

Genaconazol (isómero RR(+)) destaca por su potente actividad y eficacia en el tratamiento de infecciones fúngicas tanto superficiales como sistémicas .

Propiedades

Número CAS |

124656-55-9 |

|---|---|

Fórmula molecular |

C20H25N5O6 |

Peso molecular |

431.4 g/mol |

Nombre IUPAC |

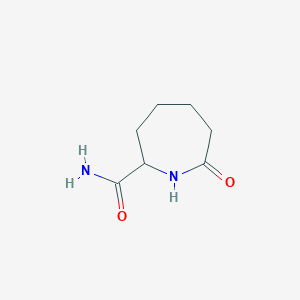

(2S)-2-[[4-[4-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H25N5O6/c21-16-13(18(29)25-20(22)24-16)4-2-1-3-11-5-7-12(8-6-11)17(28)23-14(19(30)31)9-10-15(26)27/h5-8,14H,1-4,9-10H2,(H,23,28)(H,26,27)(H,30,31)(H5,21,22,24,25,29)/t14-/m0/s1 |

Clave InChI |

LNUHUIPUTGDPDG-AWEZNQCLSA-N |

SMILES |

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérico |

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)

![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)